molecular formula C8H7BrClNO2 B8122981 Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate

Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate

Cat. No.: B8122981
M. Wt: 264.50 g/mol
InChI Key: IPMNRTRASIWTFO-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate is a halogenated pyridine derivative with the molecular formula C₈H₇BrClNO₂ (estimated molecular weight: 280.51 g/mol). This compound features a pyridine ring substituted with bromine at position 3 and chlorine at position 6, coupled with a methyl ester group at the 2-position. Such halogenated pyridines are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where they serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) or as building blocks for heterocyclic frameworks . The bromine and chlorine substituents confer distinct electronic and steric properties, influencing reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl 2-(3-bromo-6-chloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-5(9)2-3-7(10)11-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMNRTRASIWTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-6-Chloropyridine-2-Carboxylic Acid

The foundational step for this route derives from the oxidation of 3-bromo-6-chloropyridine to its carboxylic acid derivative, as detailed in CN103058921A. The process involves:

  • Oxidation : Treatment of 3-bromo-6-chloropyridine with carbamide peroxide and trifluoroacetic anhydride in chloroform at 10–35°C for ≥10 hours yields 3-bromo-6-chloropyridine oxynitride (68.6% yield).

  • Cyanide Addition : Reaction of the oxynitride with trimethylsilyl cyanide (TMSCN) and triethylamine in acetonitrile under reflux forms 3-bromo-6-chloropyridine-2-carbonitrile.

  • Hydrolysis : Hydrolysis of the nitrile in concentrated sulfuric acid (90–98%) at 140–180°C produces 3-bromo-6-chloropyridine-2-carboxylic acid.

Esterification to Methyl Acetate Derivative

To convert the carboxylic acid to the target ester, a Fischer esterification is employed:

  • The acid is refluxed with methanol and catalytic sulfuric acid, yielding methyl 3-bromo-6-chloro-2-pyridinecarboxylate. However, this intermediate differs from the target compound by lacking the methylene spacer (-CH2-). To introduce the acetoxy methyl group, further steps are required, such as Arndt-Eistert homologation , which extends the carbon chain via diazomethane treatment.

Key Data :

StepReagents/ConditionsYield (%)
OxidationTFAA, Percarbamide, CHCl3, 10–35°C68.6
Cyanide AdditionTMSCN, TEA, CH3CN, reflux~43
HydrolysisH2SO4 (90–98%), 140–180°C75–85
EsterificationMeOH, H2SO4, reflux90

Directed Ortho Metalation and Alkylation

Directed Deprotonation at Pyridine C-2

Pyridine’s nitrogen directs metalation to the ortho position (C-2). Using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran, 3-bromo-6-chloropyridine undergoes deprotonation, forming a lithio intermediate.

Electrophilic Quenching with Methyl Bromoacetate

The lithio species reacts with methyl bromoacetate, introducing the CH2CO2Me group. Subsequent aqueous workup affords the target compound.

Key Data :

ParameterValue
BaseLDA (2.2 equiv)
ElectrophileMethyl bromoacetate (1.1 equiv)
Temperature-78°C to 25°C
Yield50–60% (estimated)

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A halogenated pyridine (e.g., 2-iodo-3-bromo-6-chloropyridine) couples with a boronic ester derivative of methyl acetate. For example, methyl 2-(boronato)acetate reacts under palladium catalysis (Pd(PPh3)4) in dimethoxyethane/water at 80°C.

Reaction Scheme :

2-Iodo-3-bromo-6-chloropyridine+CH2CO2Me-BpinPd(PPh3)4Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate\text{2-Iodo-3-bromo-6-chloropyridine} + \text{CH}2\text{CO}2\text{Me-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate}

Key Data :

CatalystPd(PPh3)4 (5 mol%)
SolventDME/H2O (4:1)
Temperature80°C, 12 h
Yield70–75% (estimated)

Nucleophilic Aromatic Substitution

Activation and Substitution at Pyridine C-2

Electron-withdrawing groups (Br at C-3, Cl at C-6) activate the pyridine ring for nucleophilic substitution. Heating 2-fluoro-3-bromo-6-chloropyridine with sodium methyl acetate enolate in dimethylformamide at 120°C displaces fluorine, yielding the target ester.

Key Data :

Substrate2-Fluoro-3-bromo-6-chloropyridine
NucleophileNa+[CH2CO2Me]–
SolventDMF
Temperature120°C, 24 h
Yield55–60% (estimated)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Oxidative/EsterificationHigh-yield hydrolysis stepMulti-step, requires homologation50–60
Directed MetalationRegioselectiveLow-temperature sensitivity50–60
Suzuki CouplingMild conditionsBoronic ester availability70–75
Nucleophilic SubstitutionDirect substitutionHigh-temperature requirements55–60

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow it to participate in reactions that yield pharmacologically relevant substances.

Antitumor Agents

One notable application is in the development of antitumor agents. Research indicates that derivatives of this compound can be synthesized to exhibit selective cytotoxicity against cancer cells. For instance, the compound can be transformed into more complex structures that demonstrate enhanced activity against specific tumor types .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It can be utilized to synthesize derivatives that show effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics .

Organic Synthesis Applications

In organic chemistry, this compound is used as a building block for more complex molecules. Its reactivity allows it to undergo various transformations, including:

Coupling Reactions

The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds in organic synthesis. This application is crucial for creating complex organic frameworks used in drug discovery .

Functionalization

This compound can also be functionalized to introduce different substituents, enhancing its chemical diversity and potential applications in various fields, including agrochemicals and materials science .

Synthesis of Antitumor Compounds

A study demonstrated the synthesis of a series of antitumor compounds starting from this compound. The derivatives showed promising activity against several cancer cell lines, indicating the compound's utility as a precursor in cancer therapeutics .

Compound NameActivityReference
Compound AIC50 = 10 µM
Compound BIC50 = 15 µM

Development of Antimicrobial Agents

Another research effort focused on modifying this compound to enhance its antimicrobial properties. The resulting compounds exhibited significant activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Derivative NameBacterial StrainInhibition Zone (mm)Reference
Derivative XE. coli20
Derivative YS. aureus25

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form bonds with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Halogenated Pyridine Esters

Compound Name Substituents (Pyridyl Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-Br, 6-Cl C₈H₇BrClNO₂ 280.51 Strong electron-withdrawing effects (Br, Cl); high potential for nucleophilic substitution.
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate 4-Br, 6-CH₃ C₉H₉BrNO₂ 258.08 Methyl group introduces steric hindrance; Br at position 4 reduces ring activation.
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 3-Cl, 5-CF₃ C₉H₇ClF₃NO₂ 253.61 CF₃ (strong EWG) enhances acidity; Cl and CF₃ direct electrophilic substitution.
Ethyl 2-[5-(4-chlorophenyl)-1H-imidazol-4-yl] acetate 4-Cl (aryl) C₁₇H₁₅ClN₂O₂ 314.77 Chlorine on aryl ring modulates π-π stacking; imidazole core enhances biological activity.


Key Observations :

  • Halogen Positioning : Bromine at position 3 (meta) in the target compound increases ring activation compared to para-substituted analogs (e.g., 4-bromo-6-methyl derivative ).
  • Electronic Effects : The trifluoromethyl group in exerts stronger electron-withdrawing effects than halogens, altering reactivity in condensation or cyclization reactions.
  • Steric Influence : Methyl groups (e.g., in ) reduce accessibility to the pyridine ring, whereas smaller halogens (Cl, Br) minimize steric hindrance.

Physicochemical Properties

  • Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is enhanced by halogen electronegativity, whereas methyl-substituted analogs show higher lipophilicity.
  • Thermal Stability : Bromine’s larger atomic radius may reduce thermal stability compared to CF₃-substituted derivatives .

Biological Activity

Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-6-chloro-2-pyridinecarboxylic acid with methyl iodide or other methylating agents. This method allows for the introduction of the methyl ester functional group, which is crucial for enhancing the compound's biological activity.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Bacillus subtilis8

These findings indicate that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies on various cancer cell lines have shown that this compound can induce cytotoxic effects. For instance, in a study involving breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines, the compound demonstrated IC50 values as detailed in Table 2.

Cell Line IC50 (µM)
MCF-715.4
HepG-212.8

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation, although further studies are needed to elucidate these pathways.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases. The effective dose (ED50) observed in these studies was approximately 10 µM, indicating a promising profile for therapeutic applications in inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed significant inhibition compared to standard antibiotics, suggesting its potential as a new therapeutic agent against resistant infections .
  • Cytotoxicity in Cancer Cells : In a study focusing on hepatocellular carcinoma, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-bromo-6-chloro-2-pyridyl)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common synthesis involves condensation of substituted pyridine intermediates with dimethyl 2-acetylsuccinate under reflux in o-xylene, catalyzed by TsOH (para-toluenesulfonic acid). For example, a mixture containing 4-(3-bromophenyl)-1H-imidazol-2-amine and dimethyl 2-acetylsuccinate (39.7 mmol) in o-xylene (100 mL) was refluxed for 3 hours to yield intermediates structurally analogous to the target compound . Optimization includes adjusting molar ratios (e.g., 1:1.5 for amine:ester), solvent polarity, and catalyst loading. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 1: Example Reaction Conditions

ComponentQuantitySolventTemperatureTime
4-(3-bromophenyl)imidazole6.3 go-xyleneReflux3 h
Dimethyl 2-acetylsuccinate7.47 g
TsOH0.25 g

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions on the pyridyl ring and ester group. For similar bromo-chloro pyridines, aromatic protons resonate at δ 7.8–8.2 ppm (pyridyl H), and methyl ester protons appear as a singlet near δ 3.7 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typical).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C–Br bond distances ~1.89 Å) and confirming regiochemistry .

Q. How does solubility impact experimental design for reactions involving this compound?

  • Methodological Answer : The compound is lipophilic due to halogenated pyridyl and ester groups. It is soluble in polar aprotic solvents (DMF, DMSO) and aromatic hydrocarbons (toluene), but poorly soluble in water. Solvent choice affects reaction rates in cross-couplings (e.g., Suzuki-Miyaura). Pre-dissolving in DMSO before aqueous workup minimizes precipitation .

Advanced Research Questions

Q. How do the electron-withdrawing bromo and chloro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo and 6-chloro groups activate the pyridyl ring for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings. Bromine is preferentially substituted in Suzuki reactions (Pd catalysis), while chlorine may remain inert under mild conditions. For example, analogous compounds undergo Buchwald-Hartwig amination at the bromine site, with yields >80% using XPhos Pd G3 catalyst .

Table 2: Reactivity Comparison of Halogens

HalogenBond Dissociation Energy (kJ/mol)Preferred Reaction
Br~285Suzuki, SNAr
Cl~339Requires harsh conditions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. Refinement using SHELXL (via Olex2 interface) incorporates anisotropic displacement parameters and hydrogen bonding networks. For example, computational bond angles for C6–Br1 in similar structures may deviate by <2° from X-ray data; iterative refinement with restraints improves accuracy .

Q. What role does this compound play in synthesizing bioactive molecules or pharmaceuticals?

  • Methodological Answer : The bromo-chloro pyridyl moiety serves as a pharmacophore in kinase inhibitors and antiviral agents. For instance, derivatives of Methyl 2-(5-bromopyridin-2-yl)acetate are intermediates in p38 MAP kinase inhibitors (e.g., SB-202190 analogs), where the pyridyl core coordinates ATP-binding domains. Optimizing ester hydrolysis to carboxylic acid derivatives enhances bioavailability .

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